molecular formula C8H10N2O2 B031698 3-(4-Pyridyl)-D-alanine CAS No. 37535-50-5

3-(4-Pyridyl)-D-alanine

Cat. No. B031698
CAS RN: 37535-50-5
M. Wt: 166.18 g/mol
InChI Key: FQFVANSXYKWQOT-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Pyridyl)-D-alanine and its derivatives involves multiple steps, including condensation, hydrolysis, and enzymatic resolution. For instance, the synthesis of β-(3-pyridyl)-DL-alanine derivatives was achieved through diethyl acetamidomalonate condensation with arylmethyl halides followed by partial hydrolysis and decarboxylation (Rao et al., 2009). Another approach involved starting from pyridinecarboxyaldehyde, proceeding through an azlactone intermediate, and then hydrolyzing to the desired alanine derivative (Folkers et al., 1984).

Molecular Structure Analysis

The molecular structure of 3-(4-Pyridyl)-D-alanine derivatives has been elucidated through various spectroscopic methods. For example, in situ deaminization reaction studies of D-3-(4-Pyridyl)-alanine under hydrothermal conditions revealed the formation of coordination polymers with distinct one-dimensional chiral chain structures and three-dimensional frameworks with diamondoid topology (Du et al., 2012).

Chemical Reactions and Properties

3-(4-Pyridyl)-D-alanine undergoes various chemical reactions, including enzymatic transformations and coordination in metal complexes. A notable reaction is its photochemical ring opening, which is part of a synthesis pathway for decarboxybetalaines, indicating its versatility in synthetic chemistry (Hilpert et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of 3-(4-Pyridyl)-D-alanine derivatives depend significantly on their molecular structure. The crystal structure and hydrogen bonding patterns provide insights into the material's stability and reactivity. For example, the crystal structure analysis of chiral metal complexes with 3-(4-Pyridyl)-D-alanine derivatives revealed specific stereochemical configurations important for understanding the compound's interactions and applications (Muller et al., 2003).

Scientific Research Applications

  • Synthesis of Hormone Antagonists : Folkers, Kubiak, and Stępiński (2009) utilized the D-isomer of 3-(4-Pyridyl)-D-alanine in synthesizing antagonists of the luteinizing hormone-releasing hormone (Folkers, Kubiak, & Stępiński, 2009).

  • Photochemical Synthesis Applications : Hilpert (1987) demonstrated that 3-(4-Pyridyl)-D-alanine is a starting material for potential photochemical approaches to synthesizing betalaines C and muscaflavine F (Hilpert, 1987).

  • Decarboxybetalaines Synthesis : In a study by Hilpert, Siegfried, and Dreiding (1985), the total synthesis of decarboxybetalaines through photochemical ring opening of 3-(4-pyridyl)alanine was achieved, yielding red, yellow, and orange decarboxybetalaines (Hilpert, Siegfried, & Dreiding, 1985).

  • Coordination Polymer Generation : Du, Zhang, Zhang, and Han (2012) reported that the reaction of Cu(NO3)2•3H2O/Zn(NO3)2•6H2O and D-3-(4-Pyridyl)-alanine generates two new coordination polymers, illustrating its utility in inorganic chemistry (Du, Zhang, Zhang, & Han, 2012).

  • Enzymatic Synthesis Applications : Bjurling, Watanabe, and Långström (1988) used 3-(4-Pyridyl)-D-alanine in the enzymatic synthesis of [3-11C]pyruvic acid from racemic [3-11C]alanine (Bjurling, Watanabe, & Långström, 1988).

  • Synthesis of Antibiotics : Adamczyk, Akireddy, and Reddy (2001) applied a developed method for synthesizing (2-pyridyl)alanines to the total synthesis of L-azatyrosine, an antitumor antibiotic, achieving over 96% enantiomeric purity (Adamczyk, Akireddy, & Reddy, 2001).

  • Spectroscopic Studies in Proteins : Mega, Hamazume, and Ikenaka (1988) synthesized fluorescence-labeled amino acids and peptides with 2-aminopyridine, including derivatives of alanine, for studying the spectroscopic characteristics of proteins (Mega, Hamazume, & Ikenaka, 1988).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information about safe handling and disposal practices.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or questions about its properties or reactivity that have not yet been answered.


Please note that the availability of this information depends on how extensively the compound has been studied. For a novel or less-known compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find more information about it.


properties

IUPAC Name

(2R)-2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288560
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridyl)-D-alanine

CAS RN

37535-50-5
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37535-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-4-Pyridylalanine
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Record name 4-PYRIDYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Döbler, HJ Kreuzfeld, M Michalik, HW Krause - Tetrahedron: Asymmetry, 1996 - Elsevier
(Z)-2-N-Acylamino-3-pyridyl-acrylic acids and their esters were prepared by partially known procedures and hydrogenated in the presence of HBF 4 to the corresponding optically active …
Number of citations: 42 www.sciencedirect.com
T Tokunaga, M Okamoto, K Tanaka, C Tode… - Analytical …, 2010 - ACS Publications
Chiral separation by high performance liquid chromatography (Chiral HPLC) is one of the most powerful methods for estimating optical and chemical purity of chiral compounds. …
Number of citations: 22 pubs.acs.org
JJ Nestor Jr, R Tahilramani, TL Ho… - Journal of medicinal …, 1988 - ACS Publications
A new series of unnatural amino acids has been prepared and incorporated into antagonistic analogues of luteinizing hormone-releasing hormone (LH-RH), on the basis of the …
Number of citations: 47 pubs.acs.org
M Mosayebnia, M Hajiramezanali… - Current Medicinal …, 2020 - ingentaconnect.com
Apoptosis is a regulated cell death induced by extrinsic and intrinsic stimulants. Tracking of apoptosis provides an opportunity for the assessment of cardiovascular and …
Number of citations: 9 www.ingentaconnect.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow
IPC Class, A USPC - 2012 - patentsencyclopedia.com
Disclosed are 2-quinoxalinol salen compounds and in particular 2-quinoxalinol salen Schiff-base ligands. The disclosed 2-quinoxalinol salen compounds may be utilized as ligands for …
Number of citations: 0 www.patentsencyclopedia.com
D Buisson - Tetrahedron." Asymmetry, 1996
Number of citations: 0

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